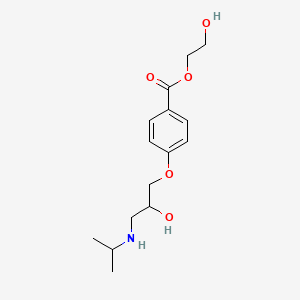

2-Hydroxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

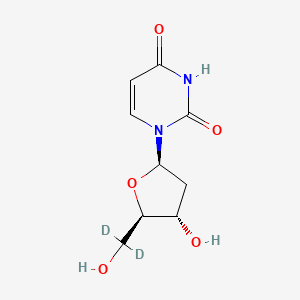

“2-Hydroxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate” is a chemical compound with the molecular formula C15H23NO5 . It is also known as “ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate” or "4-(2-Hydroxy-3-isopropylaminopropoxy)-benzoic acid ethyl ester" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzimidazoles carrying the 2-hydroxy-3-(isopropylamino)propoxy side chain at either the C-4 or C-5 ring positions were synthesized and investigated for beta-adrenergic blocking activity .

Molecular Structure Analysis

The molecular structure of “2-Hydroxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate” consists of 15 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The average mass of the molecule is 339.427 Da, and the monoisotopic mass is 339.204559 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate” include a molecular weight of 297.35 g/mol . The compound has a density of 1.2±0.1 g/cm³, a boiling point of 471.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . The compound also has a topological polar surface area of 88 Ų .

Scientific Research Applications

Antimycobacterial Potential

A study explored the synthesis of compounds similar to 2-Hydroxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate. These compounds demonstrated potential antimycobacterial properties, especially against M. avium subsp. paratuberculosis and M. intracellulare, showing higher activity than standard treatments like ciprofloxacin and isoniazid (Tengler et al., 2013).

Beta-Adrenergic Blocking Activity

Research on benzimidazoles carrying the 2-hydroxy-3-(isopropylamino)propoxy side chain revealed their potential as selective beta2 adrenergic blocking agents. This characteristic was particularly notable in guinea pig atrial and tracheal preparations (Crooks et al., 1979).

Solid Phase Synthesis of RNA and DNA-RNA Mixtures

The compound's derivatives were used in the selective benzoylation of the 2'-hydroxyl group in protected ribonucleosides. This facilitated the synthesis of oligoribonucleotides on solid support, contributing to the production of DNA and RNA mixtures (Kempe et al., 1982).

Metabolism Study in Pharmaceuticals

The compound was employed in the asymmetric synthesis and metabolic study of its benzylic hydroxylation metabolites. This research aids in understanding the polymorphically controlled metabolic processes in pharmacokinetics (Shetty & Nelson, 1988).

Development of RNA Synthesis Methodologies

In the synthesis of heparin saccharides, derivatives of the compound were utilized as starting materials for disaccharides, aiding in the advancement of RNA synthesis methodologies (Wyss & Kiss, 1975).

Future Directions

The future directions for “2-Hydroxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate” could involve further investigation into its potential applications. For instance, the compound HPP was found to be a potential ligand for liposome targeting to ischemic myocardium . Similar studies could be conducted with “2-Hydroxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate” to explore its potential uses.

properties

IUPAC Name |

2-hydroxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5/c1-11(2)16-9-13(18)10-21-14-5-3-12(4-6-14)15(19)20-8-7-17/h3-6,11,13,16-18H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAZFOMIRKHLDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1',2',3',4',5'-13C5]2'-Deoxyuridine](/img/structure/B583583.png)

![D-[4-13C]Erythrose](/img/structure/B583604.png)